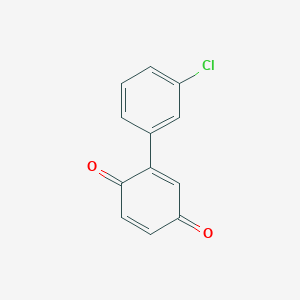

![molecular formula C19H14F2N4O2 B12136416 ethyl 2-amino-1-(2,5-difluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B12136416.png)

ethyl 2-amino-1-(2,5-difluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-アミノ-1-(2,5-ジフルオロフェニル)-1H-ピロロ[2,3-b]キノキサリン-3-カルボン酸エチルは、キノキサリン誘導体のクラスに属する複雑な有機化合物です。キノキサリンは、ベンゼン環とピラジン環が縮合したヘテロ環式化合物です。

製法

合成経路と反応条件

2-アミノ-1-(2,5-ジフルオロフェニル)-1H-ピロロ[2,3-b]キノキサリン-3-カルボン酸エチルの合成は、通常、複数段階の有機反応を伴います。一般的な方法には、次の手順が含まれます。

キノキサリンコアの形成: キノキサリンコアは、o-フェニレンジアミン誘導体と1,2-ジカルボニル化合物を酸性条件下で縮合させることで合成できます。

ピロロ基の導入: ピロロ基は、2-アミノピロル誘導体などの適切な前駆体を含む環化反応によって導入できます。

エステル化: 最後のステップは、硫酸などの触媒またはジシクロヘキシルカルボジイミド(DCC)などのカップリング試薬の存在下で、カルボン酸基をエタノールでエステル化することです。

工業的生産方法

この化合物の工業的生産には、大規模生産に最適化された同様の合成経路が関与する可能性があります。これには、連続フロー反応器、自動合成プラットフォーム、および高性能液体クロマトグラフィー(HPLC)などの高度な精製技術の使用が含まれており、高収率と高純度が確保されます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-1-(2,5-difluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine derivative with a 1,2-dicarbonyl compound under acidic conditions.

Introduction of the Pyrrolo Group: The pyrrolo group can be introduced through a cyclization reaction involving a suitable precursor, such as a 2-aminopyrrole derivative.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure high yield and purity.

化学反応の分析

反応の種類

2-アミノ-1-(2,5-ジフルオロフェニル)-1H-ピロロ[2,3-b]キノキサリン-3-カルボン酸エチルは、次のようなさまざまな化学反応を起こす可能性があります。

酸化: アミノ基は、過マンガン酸カリウム(KMnO4)や過酸化水素(H2O2)などの酸化剤を使用して、ニトロ誘導体に酸化できます。

還元: ニトロ誘導体は、水素化ホウ素ナトリウム(NaBH4)や触媒的加水素化などの還元剤を使用して、アミノ化合物に還元できます。

置換: フェニル環上のフッ素原子は、メトキシドナトリウム(NaOCH3)やtert-ブトキシドカリウム(KOtBu)などの試薬を使用した求核置換反応によって、他の官能基に置換できます。

一般的な試薬と条件

酸化: KMnO4、H2O2、酸性または塩基性条件。

還元: NaBH4、触媒的加水素化、穏やかな温度。

置換: NaOCH3、KOtBu、ジメチルスルホキシド(DMSO)などの極性非プロトン性溶媒。

主要な生成物

酸化: ニトロ誘導体。

還元: アミノ誘導体。

置換: さまざまな置換されたフェニル誘導体。

科学的研究応用

2-アミノ-1-(2,5-ジフルオロフェニル)-1H-ピロロ[2,3-b]キノキサリン-3-カルボン酸エチルは、いくつかの科学的研究応用があります。

化学: より複雑な有機分子の合成のためのビルディングブロックとして、および配位化学におけるリガンドとして使用されます。

生物学: そのユニークな光物理的特性により、生物学的イメージングのための蛍光プローブとしての可能性が調査されています。

医学: 抗がん剤、抗菌剤、および疾患経路に関与する特定の酵素の阻害剤としての可能性が探求されています。

産業: 有機半導体や太陽電池などの高度な材料の開発に利用されています。

科学的研究の応用

Ethyl 2-amino-1-(2,5-difluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.

Medicine: Explored for its potential as an anticancer agent, antimicrobial agent, and inhibitor of specific enzymes involved in disease pathways.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

作用機序

2-アミノ-1-(2,5-ジフルオロフェニル)-1H-ピロロ[2,3-b]キノキサリン-3-カルボン酸エチルの作用機序には、特定の分子標的および経路との相互作用が含まれます。たとえば、抗がん剤として、細胞の増殖と生存に関与する特定のキナーゼまたは酵素の活性を阻害する可能性があります。フッ素原子の存在は、これらの標的に対する結合親和性と選択性を高め、治療効果を向上させます。

類似の化合物との比較

類似の化合物

- 2-アミノ-1-(2,5-ジクロロフェニル)-1H-ピロロ[2,3-b]キノキサリン-3-カルボン酸エチル

- 2-アミノ-1-(2,5-ジメチルフェニル)-1H-ピロロ[2,3-b]キノキサリン-3-カルボン酸エチル

- 2-アミノ-1-(2,5-ジメトキシフェニル)-1H-ピロロ[2,3-b]キノキサリン-3-カルボン酸エチル

ユニークさ

2-アミノ-1-(2,5-ジフルオロフェニル)-1H-ピロロ[2,3-b]キノキサリン-3-カルボン酸エチルのユニークさは、フッ素原子の存在にあります。フッ素原子は、その化学反応性、生物活性、薬物動態特性に大きく影響を与えます。フッ素原子は、化合物の代謝安定性、親油性、および強い水素結合を形成する能力を高めることができ、薬物開発やその他の用途に適した候補となっています。

類似化合物との比較

Similar Compounds

- Ethyl 2-amino-1-(2,5-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

- Ethyl 2-amino-1-(2,5-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

- Ethyl 2-amino-1-(2,5-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Uniqueness

The uniqueness of ethyl 2-amino-1-(2,5-difluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate lies in the presence of fluorine atoms, which significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable candidate for drug development and other applications.

特性

分子式 |

C19H14F2N4O2 |

|---|---|

分子量 |

368.3 g/mol |

IUPAC名 |

ethyl 2-amino-1-(2,5-difluorophenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |

InChI |

InChI=1S/C19H14F2N4O2/c1-2-27-19(26)15-16-18(24-13-6-4-3-5-12(13)23-16)25(17(15)22)14-9-10(20)7-8-11(14)21/h3-9H,2,22H2,1H3 |

InChIキー |

AVYDAUDGAQGIMT-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=C(C=CC(=C4)F)F)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-ethyl-4'-hydroxy-3'-[(4-methoxyphenyl)carbonyl]-1'-[2-(morpholin-4-yl)ethyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12136354.png)

![2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B12136372.png)

![5-[3-(benzyloxy)phenyl]-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12136377.png)

![(5Z)-2-[(2-bromophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12136385.png)

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B12136392.png)

![5-[4-(Benzyloxy)phenyl]-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12136393.png)

![(5Z)-5-{[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12136401.png)

![1-(4-Bromophenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-1-one](/img/structure/B12136410.png)

![N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]cyclopropanecarboxamide](/img/structure/B12136426.png)